

Sligkv-NH2 as a PAR2 Receptor Agonist: A Technical Guide

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Compound of Interest

Compound Name: *Sligkv-NH2*

Cat. No.: B549683

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Protease-Activated Receptors (PARs) are a unique subclass of G-protein-coupled receptors (GPCRs) activated through proteolytic cleavage of their extracellular N-terminus.^{[1][2]} This cleavage event unmasks a new N-terminal sequence, known as a "tethered ligand," which binds intramolecularly to the receptor's second extracellular loop, initiating downstream signaling cascades.^{[3][4][5]} Protease-Activated Receptor 2 (PAR2) is a key member of this family, implicated in a wide range of physiological and pathological processes, including inflammation, pain, cancer, and metabolic diseases.^{[2][6][7]}

The synthetic hexapeptide **Sligkv-NH2** (Ser-Leu-Ile-Gly-Lys-Val-amide) is a potent and selective agonist for human PAR2.^{[1][4]} It corresponds to the tethered ligand sequence exposed by the action of proteases like trypsin and tryptase on human PAR2.^{[4][5]} Unlike endogenous activation, **Sligkv-NH2** can directly activate the receptor without the need for prior enzymatic cleavage, making it an invaluable pharmacological tool for elucidating the specific roles and signaling mechanisms of PAR2 in various biological systems.^{[1][2]}

Mechanism of Action

The canonical activation of PAR2 involves serine proteases cleaving the receptor's N-terminal domain.^[3] This action reveals the tethered ligand sequence, SLIGKV- in humans and SLIGRL- in rodents, which functions as a self-activating agonist.^{[3][4][7]}

Sligkv-NH₂ is a synthetic mimetic of this human tethered ligand.[1] By binding directly to the orthosteric site on PAR2, it induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways.[6][8] This direct mechanism allows for the targeted study of PAR2 signaling, bypassing the often pleiotropic effects of the proteases themselves. The C-terminal amidation of the peptide enhances its binding affinity and potency compared to its free carboxyl counterpart (Sligkv-OH).[3][9]

Signaling Pathways

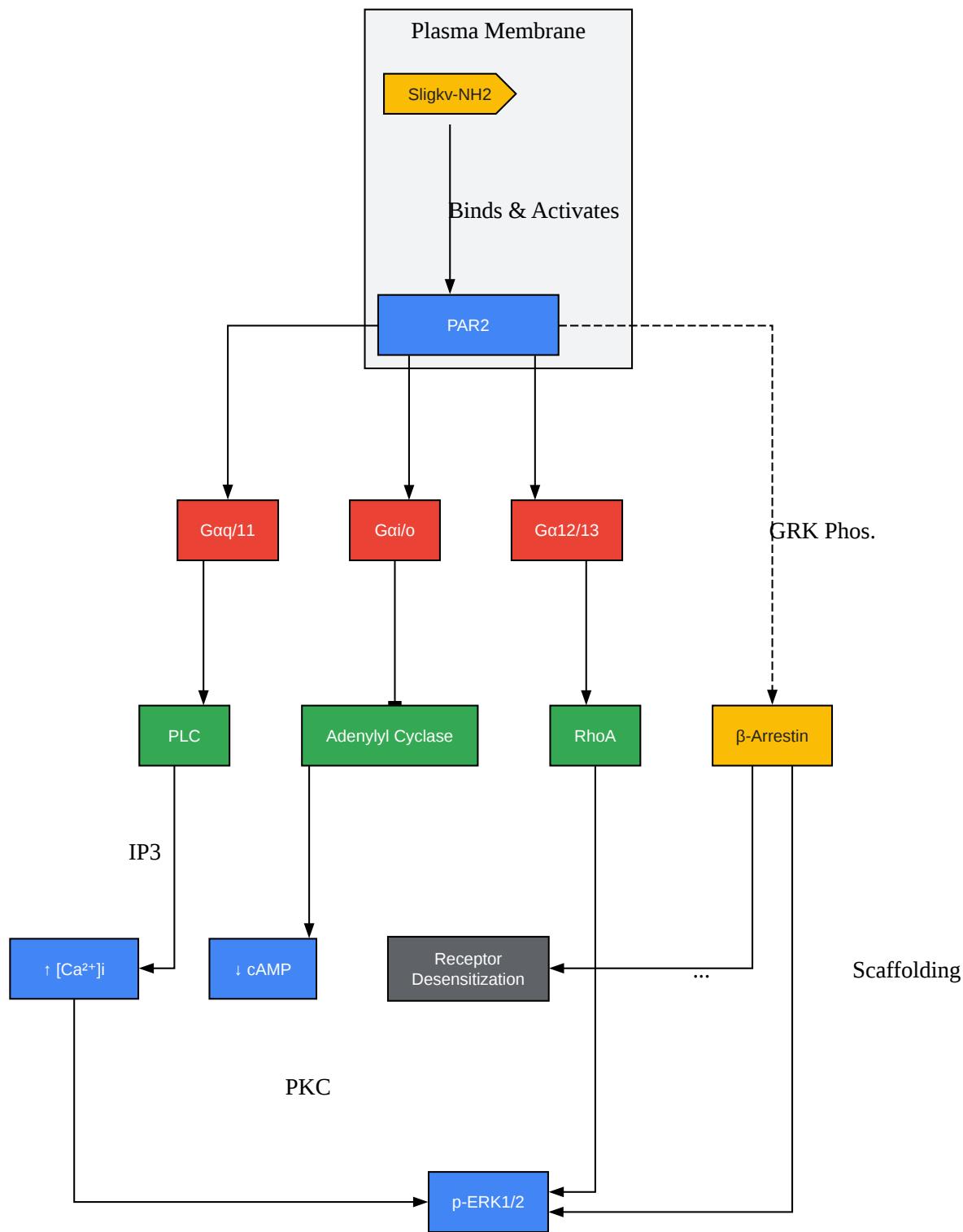
PAR2 activation by **Sligkv-NH₂** initiates a complex and diverse array of intracellular signaling events. The receptor exhibits promiscuous coupling to several G-protein subfamilies and can also signal through G-protein-independent pathways involving β-arrestins.[10][11]

G-Protein-Coupled Signaling

- **Gαq/11 Pathway:** This is a primary signaling axis for PAR2. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[12] This rapid increase in intracellular calcium is a hallmark of PAR2 activation and a common readout in functional assays.
- **Gαi/o Pathway:** PAR2 can couple to inhibitory G-proteins of the Gαi/o family, which can lead to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[10][11]
- **Gα12/13 Pathway:** Coupling to Gα12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA.[10][11] This pathway is critical in regulating cell morphology, migration, and cytoskeletal rearrangements.
- **MAPK/ERK Pathway:** A major downstream consequence of PAR2 activation is the phosphorylation and activation of the mitogen-activated protein kinases (MAPK), particularly ERK1/2.[13][14] This can be initiated through various upstream effectors, including G-protein-dependent activation of protein kinase C (PKC) or receptor tyrosine kinases, and G-protein-independent signaling via β-arrestins.

G-Protein-Independent Signaling

- **β-Arrestin Recruitment:** Following agonist binding and G-protein-coupled receptor kinase (GRK) phosphorylation, PAR2 recruits β-arrestins.[\[10\]](#) This process is crucial for receptor desensitization and internalization. Furthermore, β-arrestins can act as signal transducers themselves, scaffolding other signaling proteins and initiating distinct waves of signaling, including aspects of ERK activation.[\[10\]](#)

[Click to download full resolution via product page](#)**Caption:** PAR2 signaling pathways activated by **Sligkv-NH2**.

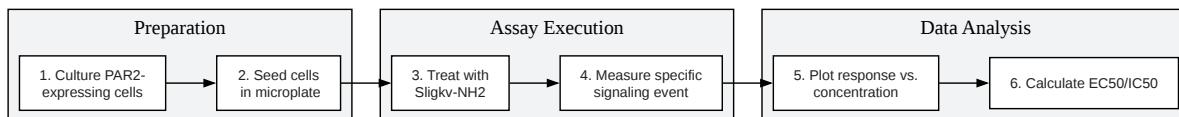
Quantitative Data

The potency and binding affinity of **Sligkv-NH2** have been characterized in various assay systems. It is a moderately potent agonist, with activity typically observed in the low to mid-micromolar range. For comparison, data for related PAR2 activating peptides are also included.

Agonist	Parameter	Value (μM)	Assay System / Cell Line	Reference(s)
Sligkv-NH2	Ki	9.64	Competition binding	[2] [4] [15]
IC50	10.4	Functional assays		[2] [4] [13] [15]
EC50	~3.0	Intracellular Ca ²⁺ release (CHO-hPAR2 cells)		[16]
Sligkv-OH	IC50	171	Competition binding (HCT-15 cells)	[3]
SLIGRL-NH2	EC50	~5.9	Calcium mobilization	[17]
2-furoyl-LIGRLO-NH2	EC50	~0.21	Calcium mobilization	[7]

Experimental Protocols

Standardized experimental protocols are essential for generating reproducible data on PAR2 agonist activity. Below are methodologies for key *in vitro* assays used to characterize the function of **Sligkv-NH2**.



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Caption: General workflow for in-vitro PAR2 agonist testing.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium ($[Ca^{2+}]_i$) following PAR2 activation, a hallmark of Gq protein coupling.[\[12\]](#)

- Cell Seeding: Seed PAR2-expressing cells (e.g., HEK-293, CHO, or endogenous lines like HCT-15) into a black, clear-bottom 96-well or 384-well microplate to achieve a confluent monolayer on the day of the experiment. Incubate overnight.
- Dye Loading: Aspirate the culture medium. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) diluted in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES). Incubate at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature to allow for de-esterification.[\[12\]](#)
- Agonist Preparation: Prepare serial dilutions of **Sligkv-NH2** in the assay buffer at a concentration 5-10 times the final desired concentration in a separate plate.
- Measurement: Place the cell plate into a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation). Record a stable baseline fluorescence for 10-20 seconds.
- Agonist Addition: Program the instrument to automatically add the **Sligkv-NH2** dilutions to the cell plate.
- Data Acquisition: Immediately following agonist addition, continue recording fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the full kinetic response.[\[12\]](#)

- Data Analysis: Determine the peak fluorescence intensity (or ratio for ratiometric dyes) for each concentration. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

This method quantifies the activation of the MAPK/ERK signaling pathway downstream of PAR2.[\[17\]](#)

- Cell Culture: Grow PAR2-expressing cells in 6-well or 12-well plates until they reach 80-90% confluence. Serum-starve the cells for 4-24 hours prior to the experiment to reduce basal ERK activation.
- Agonist Stimulation: Treat cells with varying concentrations of **Sligkv-NH2** for a predetermined time (typically 5-15 minutes for peak ERK phosphorylation). Include a vehicle control.
- Cell Lysis: Immediately aspirate the medium and wash cells with ice-cold PBS. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Scrape the cell lysates, centrifuge to pellet debris, and determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
- Western Blotting:
 - Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
 - Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
 - Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour.
 - Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

- Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Data Analysis: Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control. Quantify the band intensities using densitometry software. Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated PAR2, a key event in receptor regulation and signaling.[\[17\]](#)

- Assay Principle: Utilize a system where β-arrestin recruitment generates a detectable signal, such as Bioluminescence Resonance Energy Transfer (BRET) or an enzyme complementation assay (e.g., PathHunter).
- Cell Transfection (for BRET): Co-transfect cells (e.g., HEK-293) with plasmids encoding PAR2 fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin2 fused to a BRET acceptor (e.g., YFP).
- Cell Seeding: Seed the transfected or engineered stable cells into a white, clear-bottom 96-well plate.
- Agonist Stimulation: Add varying concentrations of **Sligkv-NH2** to the cells.
- Signal Detection:
 - For BRET, add the luciferase substrate (e.g., coelenterazine h).
 - Measure the light emission at two specific wavelengths corresponding to the donor and acceptor.
- Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the change in BRET ratio against the agonist concentration to determine the EC50 for β-arrestin recruitment.

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